3-(Progesterone-4-yl)thiopropionic acid
Description
3-(Progesterone-4-yl)thiopropionic acid is a hybrid molecule combining the progesterone steroid backbone with a thiopropionic acid moiety (propanoic acid bearing a thioether linkage at the 4-position of progesterone). This structural modification introduces a sulfur-containing side chain, which alters its physicochemical properties and biological interactions compared to native progesterone. The thiopropionic acid group enhances solubility and provides a reactive handle for conjugation or targeted delivery, making it relevant in drug design and biochemical studies .
Progesterone derivatives are critical in regulating reproductive functions and inflammation. The addition of thiopropionic acid may modulate receptor binding affinity, metabolic stability, or tissue specificity, though specific pharmacological data for this compound remain underexplored in the provided evidence.
Properties
Molecular Formula |
C24H34O4S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
3-[[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C24H34O4S/c1-14(25)16-6-7-17-15-4-5-19-22(29-13-10-21(27)28)20(26)9-12-24(19,3)18(15)8-11-23(16,17)2/h15-18H,4-13H2,1-3H3,(H,27,28)/t15-,16+,17-,18-,23+,24+/m0/s1 |
InChI Key |
QTJOSAPWTKBFKW-YDUFECBISA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)SCCC(=O)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)SCCC(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Differences
Coumarin Thiopropionic Acids
- Core Structure : Coumarin ring linked to thiopropionic acid (e.g., 4-(chloromethyl)-6-methyl-2H-chromen-2-one derivatives) .
- Key Features : The coumarin moiety provides UV absorption and fluorescence properties, while the thiopropionic acid enables solubility and reactivity.
- Applications : Studied for antimicrobial activity via docking and DFT calculations. Electron-rich coumarin enhances interactions with microbial enzymes, differing from the steroid-based target specificity of 3-(Progesterone-4-yl)thiopropionic acid .
2-Mercaptomethyl-3-guanidinoethyl Thiopropionic Acid (MGTA)
- Core Structure: Thiopropionic acid with mercaptomethyl and guanidinoethyl substituents .
- Key Features : The guanidine group facilitates binding to carboxypeptidases, making MGTA a competitive inhibitor in kinin metabolism.
Thiopropionic Acid-Conjugated Hyaluronic Acid (HA-SH)
- Core Structure : Hyaluronic acid functionalized with thiopropionic acid via Steglich esterification .
- Key Features : The thiol (-SH) groups enable crosslinking for hydrogel formation, useful in drug delivery.
- Applications: Biomedical applications (e.g., corneal inflammation treatment) vs.
3-Mercaptopropionic Acid
- Core Structure : Simple thiopropionic acid (HS-CH2-CH2-COOH) .
- Key Features : A versatile building block in organic synthesis and biochemistry.
- Applications: General use in synthesizing metal nanoparticles or modifying peptides, unlike the specialized steroid-based design of 3-(Progesterone-4-yl)thiopropionic acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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